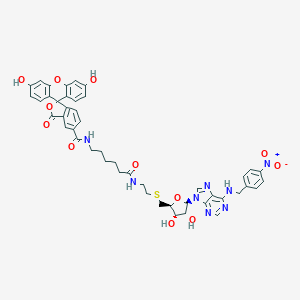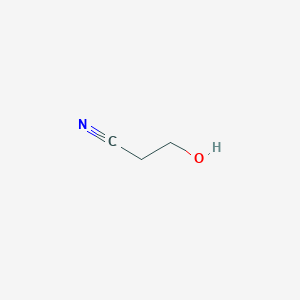
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one, also known as HABA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HABA is a derivative of coumarin, a natural compound found in many plants, and is widely used in the pharmaceutical and biotechnology industries.
Mecanismo De Acción
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one binds to proteins and enzymes through its hydroxyl and amino groups, forming hydrogen bonds and van der Waals interactions. The binding of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one to proteins causes a shift in the fluorescence emission spectrum, which can be used to measure the protein concentration. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate binding.
Efectos Bioquímicos Y Fisiológicos
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been shown to be compatible with living cells and tissues. However, the long-term effects of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one exposure on living organisms are not well studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has some limitations, including its potential interference with certain assays and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. One area of interest is the development of new biosensors and diagnostic tools using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one as a fluorescent probe. Another area of research is the development of new drugs and therapies based on the binding properties of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. Additionally, the use of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in the study of protein-protein interactions and protein structure could lead to new insights into the function of proteins in living organisms.
Métodos De Síntesis
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with p-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. The synthesis method is relatively simple and has been widely used to produce 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in large quantities for research purposes.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been extensively used in scientific research due to its ability to bind to proteins and enzymes. It is commonly used as a fluorescent probe to measure protein concentration and purity. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been used to study the binding affinity of proteins to ligands and to determine the kinetic parameters of enzymatic reactions. Additionally, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been used in the development of biosensors for the detection of various analytes.
Propiedades
Número CAS |
129974-42-1 |
|---|---|
Nombre del producto |
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one |
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
5-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |
Clave InChI |
YYEHVLMUHQDZMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Sinónimos |
4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)








